Home > Products > Screening Compounds P133291 > Dexoxadrol Hydrochloride
Dexoxadrol Hydrochloride - 631-06-1

Dexoxadrol Hydrochloride

Catalog Number: EVT-267378
CAS Number: 631-06-1
Molecular Formula: C20H24ClNO2
Molecular Weight: 345.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dexoxadrol hydrochloride is a dissociative anaesthetic drug which has been found to be an NMDA antagonist.
Synthesis Analysis

The synthesis of dexoxadrol hydrochloride involves several methods, with a notable approach being the asymmetric synthesis from chiral precursors. One effective method utilizes 2-(1,3-dioxolan-4-yl)piperidines, which are derived from chiral pool compounds. The process typically includes the following steps:

  1. Starting Materials: The synthesis begins with chiral piperidine derivatives.
  2. Formation of Dioxolane: The introduction of a dioxolane ring is crucial, often achieved through reactions involving aldehydes and alcohols.
  3. Chiral Resolution: Techniques such as chromatography may be employed to isolate the desired stereoisomer.
  4. Hydrochloride Salt Formation: The final step involves converting the base form of dexoxadrol into its hydrochloride salt for enhanced solubility and stability.

These methods yield high purity and significant yields, making them suitable for further pharmacological studies .

Molecular Structure Analysis

Dexoxadrol hydrochloride features a complex molecular structure characterized by a piperidine ring fused with a dioxolane moiety. Key structural details include:

  • Chirality: The compound possesses multiple chiral centers, which significantly influence its biological activity.
  • Functional Groups: The presence of hydroxyl and ether functionalities contributes to its interaction with biological receptors.
  • Molecular Weight: The molecular weight of dexoxadrol hydrochloride is approximately 323.41 g/mol.

The three-dimensional conformation of dexoxadrol can be analyzed using computational modeling techniques, which help predict its binding affinity to NMDA receptors based on its spatial arrangement .

Chemical Reactions Analysis

Dexoxadrol hydrochloride participates in various chemical reactions, primarily involving:

  1. Receptor Binding: It acts as an antagonist at NMDA receptors, blocking excitatory neurotransmission.
  2. Metabolism: In vivo studies indicate that dexoxadrol undergoes metabolic transformations that may involve oxidation and conjugation pathways.
  3. Synthesis of Derivatives: Chemical modifications can lead to new derivatives with altered pharmacological profiles, enhancing or diminishing receptor affinity.

These reactions are critical for understanding the compound's pharmacodynamics and potential therapeutic applications .

Mechanism of Action

Dexoxadrol hydrochloride exerts its effects primarily through antagonism at NMDA receptors, which are crucial for synaptic plasticity and memory function. The mechanism involves:

  • Competitive Inhibition: Dexoxadrol competes with glutamate for binding at the NMDA receptor site, effectively reducing excitatory neurotransmission.
  • Dissociative Effects: By inhibiting NMDA receptor activity, dexoxadrol produces dissociative anesthetic effects similar to those observed with phencyclidine.
  • Neuroprotective Properties: Some studies suggest that dexoxadrol may offer neuroprotective benefits by mitigating excitotoxicity associated with excessive glutamate signaling.

These mechanisms highlight dexoxadrol's potential in treating conditions like neuropathic pain and depression .

Physical and Chemical Properties Analysis

Dexoxadrol hydrochloride exhibits several noteworthy physical and chemical properties:

  • Solubility: The hydrochloride salt form enhances solubility in water, facilitating its use in pharmacological formulations.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data indicates its crystalline nature, which is important for formulation development.

These properties are essential for determining the appropriate conditions for storage and application in clinical settings .

Applications

Dexoxadrol hydrochloride has several scientific applications:

  1. Pharmacological Research: It serves as a tool compound for studying NMDA receptor function and related neurological pathways.
  2. Anesthetic Use: Due to its dissociative properties, it has potential applications in anesthesia, particularly in cases where traditional anesthetics are contraindicated.
  3. Neuroprotection Studies: Research into its neuroprotective effects may lead to new treatments for neurodegenerative diseases or acute brain injuries.

The ongoing exploration of dexoxadrol's properties continues to reveal new therapeutic avenues, making it a significant focus within neuropharmacology .

Historical Development & Pharmacological Significance of Dexoxadrol Hydrochloride

Discovery and Early Characterization as a Dissociative Anesthetic Agent

Dexoxadrol Hydrochloride (chemical name: (2S)-2-[(4S)-2,2-di(phenyl)-1,3-dioxolan-4-yl]piperidine hydrochloride) emerged in the 1960s–1970s as part of a concerted effort to develop novel dissociative anesthetics structurally distinct yet pharmacologically analogous to phencyclidine (PCP). It belongs to the dioxolane piperidine class and was initially synthesized alongside its congener etoxadrol (CL-1848C) during exploratory chemistry programs targeting non-opioid anesthetics [1] [3]. Both compounds share a core structural motif characterized by a chiral dioxolane ring fused to a piperidine moiety, which confers high affinity for the N-methyl-d-aspartate (NMDA) receptor complex [3].

Early preclinical studies demonstrated Dexoxadrol’s potent dissociative anesthetic properties in animal models. Like PCP and ketamine, it induced characteristic behavioral effects such as ataxia, catalepsy, and sensory dissociation—effects attributed to NMDA receptor blockade [3] [7]. In primates, it produced effective immobilization with a rapid onset (<90 seconds post-IV administration) and intermediate duration (~30–60 minutes), positioning it as a candidate for human surgical anesthesia [1]. Its anesthetic potency was noted to exceed that of ketamine but remained lower than PCP [1] [3].

Human trials in the 1970s confirmed its efficacy in inducing profound analgesia and anesthesia. Notably, patients retained awareness of painful stimuli but reported indifference to discomfort—a hallmark of NMDA receptor antagonism [1]. The compound’s physicochemical profile, including high lipophilicity, facilitated rapid blood-brain barrier penetration, aligning with its swift pharmacokinetic profile [1] [3].

Table 1: Early Comparative Pharmacology of NMDA Receptor Antagonists

CompoundRelative Anesthetic PotencyNMDA Receptor Ki (nM)Key Structural Features
DexoxadrolModerate-High19.0 [2]Dioxolane-piperidine; diphenyl substitution
EtoxadrolModerate107 [1]Dioxolane-piperidine; ethyl-phenyl substitution
Phencyclidine (PCP)High~50 [1]Piperidine-cyclohexyl scaffold
KetamineLow-Moderate~500 [4]Arylcyclohexylamine

Transition from Clinical Evaluation to Preclinical Research: Rationale for Discontinuation

Despite promising anesthetic efficacy, Dexoxadrol’s clinical development was halted in the late 1970s due to unacceptable neuropsychiatric side effects. Approximately 25% of human subjects reported severe emergence phenomena, including:

  • Vivid hallucinations (described as "floating" or "out-of-body" experiences)
  • Nightmares with prolonged emotional distress
  • Psychotomimetic states resembling acute schizophrenia (e.g., paranoia, delusions) [1] [3].

These adverse effects persisted for 18–24 hours post-administration—far exceeding the drug’s anesthetic duration. Crucially, they mirrored the psychopathology observed with PCP, reinforcing the link between NMDA receptor blockade and psychosis-like symptoms [3] [5]. Mechanistic studies later revealed that Dexoxadrol disrupted monoaminergic neurotransmission, including:

  • A 50–60% reduction in serotonin synthesis
  • A 200% increase in dopamine turnover in limbic pathways 4–6 hours post-dosing [1].

This neurochemical profile, coupled with reinforcing properties (demonstrated by primate self-administration studies), indicated abuse potential [1] [3]. Consequently, development shifted exclusively to preclinical research, where Dexoxadrol became a tool compound for probing NMDA receptor function and dissociative anesthesia mechanisms [3] [5].

Role in NMDA Receptor Antagonist Drug Development Paradigms

Dexoxadrol Hydrochloride’s legacy resides in its contributions to NMDA receptor pharmacology and structure-activity relationship (SAR) modeling:

a) Target Engagement Specificity

Dexoxadrol exhibited high selectivity for the PCP binding site within the NMDA receptor’s ion channel. Radioligand displacement assays confirmed its affinity (Ki = 19.0 nM for σ receptors; 104 nM for NMDA receptors) was comparable to PCP but distinct from non-NMDA targets (e.g., muscarinic, opioid, or benzodiazepine receptors) [2] [6]. This specificity validated it as a probe for channel-blocking NMDA antagonists [1] [6].

b) SAR and Molecular Design

Dexoxadrol and etoxadrol became templates for designing novel NMDA antagonists with optimized properties. Key discoveries included:

  • Stereochemical Dependence: The (2S,4S) absolute configuration was critical for NMDA affinity; enantiomeric switching reduced potency >100-fold [1] [3].
  • Dioxolane Modifications: Replacing phenyl rings with fluorinated aryl groups (e.g., in WMS-2539) enhanced metabolic stability without compromising channel-blocking efficacy [3] [6].
  • Piperidine Substitutions: N-alkyl derivatives altered selectivity between NMDA subtypes and σ receptors, informing next-generation channel blockers like dizocilpine (MK-801) [5] [6].

Table 2: Structural Analogs Derived from Dexoxadrol Scaffold

AnalogStructural ModificationNMDA Ki (nM)Pharmacological Outcome
DexoxadrolParent compound104 [2]High-affinity channel blocker; psychotomimetic
EtoxadrolEthyl-phenyl substitution107 [1]Similar to Dexoxadrol; shorter half-life
WMS-2539Fluorinated aryl groups~50 [3]Enhanced metabolic stability
ADCITricyclic constrained analog~300 [5]Reduced psychotomimetic effects
N-BPE-8-CACN-phenethyl substitution0.35 [6]Improved subtype selectivity

c) Neurobiological Probes

In preclinical neuroscience, Dexoxadrol enabled critical insights into:

  • NMDA Hypofunction Models: Its ability to induce schizophrenia-like symptoms (e.g., disrupted sensory gating, cognitive deficits) in animals reinforced the "NMDA hypofunction hypothesis" of psychosis [4] [5].
  • Ion Channel Blockade: Electrophysiology studies showed it non-competitively inhibited NMDA receptor currents in hippocampal slices, confirming voltage-dependent channel blockade [2] [6].
  • Reward Pathway Modulation: Self-administration paradigms demonstrated reinforcing effects mediated via dopamine release, linking NMDA antagonism to addiction pathways [1] [3].

These studies established Dexoxadrol as a benchmark for evaluating new NMDA modulators—including ketamine derivatives—in psychiatric drug discovery [4] [6].

Properties

CAS Number

631-06-1

Product Name

Dexoxadrol Hydrochloride

IUPAC Name

(2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1

InChI Key

GYPWNVSWCIMIHQ-GRTNUQQKSA-N

SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Dexoxadrol hydrochloride; NSC 526062; NSC-526062; Relane ; U 22558 A; d-Dioxadrol hydrochloride; Dexoxadrol HCl; U-22,559A;UNII-T0C1IR71L8.

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Isomeric SMILES

C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.